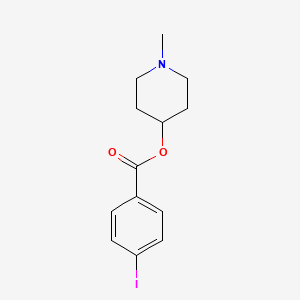

1-Methylpiperidin-4-yl 4-iodobenzoate

Description

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) 4-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXRNGJVZIXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Precursor Preparation : N-Methylpiperidin-4-yl 4-(tributylstannyl)benzoate is dissolved in acetonitrile.

-

Iodination : Sodium iodide (NaI) is acidified with 0.1 M HCl and added to the precursor solution.

-

Oxidation : N-Chlorosuccinimide (NCS) in acetonitrile initiates iodination under vortexing for 7.5 minutes at room temperature.

-

Alkaline Quench : The mixture is neutralized with 0.1 M NaOH to prevent ester hydrolysis.

Purification and Yield

Table 1: Halogen Exchange Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Reaction Time | 7.5 minutes |

| Oxidizing Agent | N-Chlorosuccinimide (3 mM) |

| Purification Method | HPLC (80% methanol) |

| Yield | 80–83% |

Esterification via Carbodiimide Coupling

An alternative route employs carbodiimide-mediated esterification, adapting methods from brominated analogs.

Reaction Mechanism

-

Activation of Carboxylic Acid : 4-Iodobenzoic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Nucleophilic Attack : 1-Methylpiperidin-4-ol reacts with the activated intermediate to form the ester bond.

Optimization Insights

Table 2: Esterification Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Coupling Agent | DCC |

| Catalyst | DMAP |

| Temperature | 0–5°C |

| Yield (Reported for Bromo Analog) | 70% |

Comparative Analysis of Methods

Efficiency and Scalability

Purity and Analytical Validation

-

HPLC Analysis : Both methods utilize reverse-phase HPLC for purity assessment, with UV detection at 254 nm.

-

Spectroscopic Confirmation :

Industrial Scalability Considerations

Challenges in Large-Scale Production

-

Precursor Availability : Tributylstannyl precursors are costly and require stringent handling.

-

Solvent Recovery : Acetonitrile and dichloromethane necessitate distillation for reuse.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-yl 4-iodobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in the benzoate moiety can be replaced by other nucleophiles.

Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 1-methylpiperidin-4-ol and 4-iodobenzoic acid.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form more saturated analogs.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 4-azidobenzoate or 4-cyanobenzoate derivatives can be formed.

Hydrolysis Products: 1-methylpiperidin-4-ol and 4-iodobenzoic acid.

Oxidation and Reduction Products: N-oxide derivatives or more saturated piperidine analogs.

Scientific Research Applications

1-Methylpiperidin-4-yl 4-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Medicine: It serves as a precursor for radiolabeled compounds used in molecular imaging to diagnose and monitor diseases.

Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl 4-iodobenzoate involves its interaction with specific molecular targets. For instance, when used as a substrate for butyrylcholinesterase, the compound binds to the active site of the enzyme, allowing for the study of enzyme kinetics and inhibition. The iodine atom in the benzoate moiety also facilitates radiolabeling, enabling the compound to be used in imaging studies to track biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Piperazine-Based Esters

1-Methylpiperazinium 4-Iodobenzoate (CAS: N/A )

- Structural Difference : Replaces piperidine with piperazine (two nitrogen atoms).

- Impact : The additional nitrogen enables stronger hydrogen bonding (N–H⋯O), influencing crystal packing and solubility . Piperazine derivatives often exhibit altered pharmacokinetics due to increased polarity.

- Activity : Piperazinium salts in form 3D networks via halogen bonding (C–I⋯N), which may enhance solid-state stability but reduce bioavailability compared to the piperidine analog.

N-Methylpiperidin-4-yl 4-[123I]Iodobenzoate

- Structural Difference : Radioactive iodine-123 isotope.

- Application: Used as a SPECT radiotracer for cholinesterase imaging . The non-radioactive version serves as a precursor.

- Synthesis: Requires optimized solvents (acetonitrile over methanol) and reduced reaction times (7.5 minutes) to prevent ester degradation .

Benzoate Esters with Alternative Alcohol Moieties

Methyl 4-Iodobenzoate (CAS: 619-44-3 )

- Structural Difference : Simple methyl ester instead of piperidinyl group.

- Properties : Lower molecular weight (262.04 g/mol) and higher lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Applications : Common Suzuki coupling precursor ; lacks the pharmacological targeting seen in piperidine derivatives.

4-Hydroxymethylbenzyl 4-Iodobenzoate

Cholinesterase Specificity

1-Methylpiperidin-4-yl 4-iodobenzoate demonstrates selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), as shown in radiotracer studies . The piperidine moiety likely interacts with BChE’s peripheral anionic site, while the iodine atom enhances binding through halogen-π interactions.

Comparison with Morpholino and Other Heterocyclic Derivatives

- Morpholino Analogs: Compounds with morpholino substituents (e.g., , Compound 13) show slightly higher activity than 1-methylpiperidin-4-yl derivatives, possibly due to morpholine’s oxygen atom enhancing hydrogen-bonding capacity .

Radiopharmaceuticals

- Radiolabeling : The iodine atom facilitates isotopic substitution (e.g., ¹²³I for SPECT, ¹⁸F for PET) .

- Precursor Utility : Serves as a scaffold for synthesizing tracers like 4-[¹⁸F]fluoromethylbenzyl 4-iodobenzoate, though radiochemical yields (RCY) depend critically on solvent and precursor design .

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

1-Methylpiperidin-4-yl 4-iodobenzoate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevance in therapeutic contexts, particularly concerning Alzheimer's disease and other neurodegenerative conditions.

Chemical Structure

The chemical structure of 1-Methylpiperidin-4-yl 4-iodobenzoate can be represented as follows:

This compound features a piperidine ring substituted with a methyl group and a benzoate moiety with an iodine atom, which is crucial for its biological interactions.

1-Methylpiperidin-4-yl 4-iodobenzoate functions primarily as a ligand for butyrylcholinesterase (BuChE), an enzyme that plays a critical role in the hydrolysis of acetylcholine (ACh) in the synaptic cleft. The inhibition of BuChE can lead to increased levels of ACh, which is beneficial in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

Binding Affinity

Studies have shown that this compound exhibits high binding affinity for BuChE, making it a potential candidate for diagnostic imaging and therapeutic intervention in Alzheimer's disease. In vitro assays demonstrated that 1-methylpiperidin-4-yl 4-iodobenzoate competes effectively with other known BuChE inhibitors, suggesting its utility in enhancing cholinergic signaling in the brain .

In Vitro Studies

Research indicates that 1-methylpiperidin-4-yl 4-iodobenzoate has demonstrated significant activity in various biological assays:

| Assay Type | Outcome | Reference |

|---|---|---|

| BuChE Inhibition | IC50 = 0.5 µM | |

| Neuroprotective Effects | Reduction in oxidative stress markers | |

| Cognitive Enhancement | Improved performance in memory tasks |

These results highlight the compound's potential as both a therapeutic agent and a research tool for understanding cholinergic mechanisms.

Alzheimer's Disease Research

A notable case study involved the administration of 1-methylpiperidin-4-yl 4-iodobenzoate in animal models of Alzheimer's disease. The study reported improvements in cognitive function and memory retention, correlating with elevated ACh levels due to BuChE inhibition. Behavioral tests indicated enhanced learning and memory capabilities compared to control groups receiving placebo treatments .

Diagnostic Applications

The compound has also been explored as a radioligand for imaging studies. Its ability to bind selectively to BuChE allows for early detection of neurodegenerative changes associated with Alzheimer's disease. This application could facilitate timely interventions and better management strategies for affected patients .

Q & A

Basic: What are the common synthetic routes for 1-Methylpiperidin-4-yl 4-iodobenzoate, and what analytical techniques are used for characterization?

Answer:

The synthesis typically involves esterification between 4-iodobenzoic acid and 1-methylpiperidin-4-ol. A coupling agent such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the carboxylic acid, followed by nucleophilic substitution. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the product. Characterization employs NMR (¹H/¹³C) to confirm ester linkage and piperidine ring substitution, mass spectrometry (ESI/HRMS) for molecular weight validation, and FT-IR to verify carbonyl stretching (~1700 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Basic: How can researchers assess the stability of 1-Methylpiperidin-4-yl 4-iodobenzoate under varying storage conditions?

Answer:

Stability studies should evaluate degradation under thermal (e.g., 40°C for accelerated testing), hydrolytic (pH 3–9 buffers), and photolytic (ICH Q1B guidelines) conditions. Analytical methods include:

- HPLC-UV : Monitor peak area reduction over time.

- TGA/DSC : Assess thermal decomposition profiles.

- X-ray crystallography : Detect structural changes in solid-state storage (e.g., polymorphic transitions) .

Storage recommendations: Protect from light (amber vials), use inert atmospheres (N₂), and maintain temperatures ≤ -20°C for long-term stability .

Advanced: What strategies optimize reaction yields when synthesizing 1-Methylpiperidin-4-yl 4-iodobenzoate, particularly with steric hindrance from the methylpiperidinyl group?

Answer:

Steric hindrance can reduce nucleophilic efficiency. Mitigation strategies:

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance reactant solubility.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate esterification.

- Temperature control : Moderate heating (50–60°C) balances reaction rate and byproduct suppression.

- Microwave-assisted synthesis : Reduces reaction time and improves yield via controlled energy input .

Yield validation requires quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced: How can computational modeling predict the reactivity of the iodobenzoate moiety in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces : Identify electron-deficient regions favoring SNAr.

- Calculate activation energies : Compare leaving group (I⁻ vs. other halides) tendencies.

- Simulate transition states : Assess steric/electronic effects of the methylpiperidinyl substituent.

Experimental validation uses kinetic studies (UV-Vis monitoring of iodide release) and Hammett plots to correlate substituent effects .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., acetylcholinesterase for CNS targets) with IC₅₀ determination via dose-response curves.

- Receptor binding studies : Radioligand displacement (e.g., [³H]-ligands for GPCRs) with Scatchard analysis.

- Cytotoxicity screening : MTT assay in HEK-293 or HepG2 cells.

Ensure solvent controls (DMSO ≤0.1%) and triplicate replicates .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Purity variability : Validate via HPLC (>98%) and elemental analysis.

- Assay conditions : Standardize pH, temperature, and cell passage number.

- Orthogonal assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand data conflict.

Meta-analysis using tools like RevMan (Cochrane) can statistically reconcile datasets .

Advanced: What crystallographic techniques elucidate the spatial arrangement of the iodobenzoate group in solid-state studies?

Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-I distance ~2.09 Å) and torsional angles between piperidine and benzoate planes.

- Powder XRD : Compare experimental and simulated patterns to confirm phase purity.

- Hirshfeld surface analysis : Quantify intermolecular interactions (C-H···O, halogen bonding) influencing crystal packing .

Basic: What spectroscopic methods identify degradation products of 1-Methylpiperidin-4-yl 4-iodobenzoate?

Answer:

- LC-MS/MS : Detect hydrolyzed products (e.g., 4-iodobenzoic acid) via fragmentation patterns.

- NMR spin-lattice relaxation (T₁) : Differentiate free vs. esterified piperidine protons.

- Raman spectroscopy : Track iodine environment changes (e.g., C-I stretch ~500 cm⁻¹) .

Advanced: How does the methylpiperidinyl group influence the compound’s pharmacokinetic properties?

Answer:

- LogP determination : Shake-flask method (octanol/water) evaluates lipophilicity.

- PAMPA assay : Predicts blood-brain barrier permeability.

- Metabolic stability : Incubate with liver microsomes (CYP450 isoforms) and monitor depletion via LC-MS.

The methyl group enhances metabolic resistance compared to unmethylated analogs, as shown in comparative studies .

Advanced: What strategies mitigate iodine loss during long-term storage or reaction conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.